I2959

Beschreibung

a photoinitiator, caused minimal toxicity (cell death) over a broad range of mammalian cell types and species

Eigenschaften

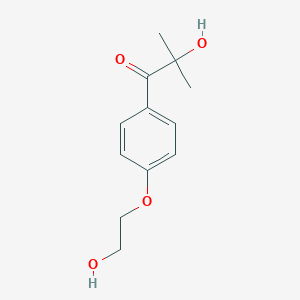

IUPAC Name |

2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,15)11(14)9-3-5-10(6-4-9)16-8-7-13/h3-6,13,15H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKGAPPUXSSCFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)OCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044777 |

Source

|

| Record name | 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106797-53-9 |

Source

|

| Record name | 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106797-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darocur 2959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106797539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4'-hydroxyethoxy-2-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photoinitiator I2959 (Irgacure 2959)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irgacure 2959 (I2959), chemically known as 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, is a highly efficient, non-yellowing, radical-type photoinitiator.[1][2] It is extensively utilized in the field of biomedical research, particularly for the ultraviolet (UV) curing of hydrogels and bioinks.[1][2][3] Its popularity stems from its relatively good cytocompatibility compared to other UV photoinitiators, making it a staple in applications such as 3D bioprinting, cell encapsulation, and tissue engineering.[3][4][5][6] This guide provides a comprehensive technical overview of I2959, including its chemical and physical properties, mechanism of action, cytotoxicity, and detailed experimental protocols for its use.

Chemical and Physical Properties

I2959 is a white to off-white crystalline powder with low odor.[7] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone | [8] |

| Synonyms | Irgacure 2959, Darocur 2959 | [9] |

| CAS Number | 106797-53-9 | [10] |

| Molecular Formula | C₁₂H₁₆O₄ | [10] |

| Molecular Weight | 224.25 g/mol | [9][11] |

| Melting Point | 88-90 °C | [12] |

| Appearance | White to light yellow powder/crystals | [13] |

| Absorption Maximum (λmax) | ~275-280 nm | [8] |

Mechanism of Action: Free Radical Generation

I2959 is classified as a Type I photoinitiator, meaning it undergoes photocleavage upon UV irradiation to directly generate free radicals. This process can be broken down into the following key steps:

-

UV Absorption: I2959 absorbs UV light, primarily in the range of 275-280 nm, which excites the molecule from its ground state to a singlet excited state.

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet excited state.

-

α-Cleavage (Photocleavage): The triplet state molecule then undergoes α-cleavage, breaking the carbon-carbon bond between the carbonyl group and the adjacent carbon atom. This homolytic cleavage results in the formation of two distinct free radicals: a benzoyl radical and a 2-hydroxy-2-propyl radical.

-

Initiation of Polymerization: Both of these radical species are capable of initiating the polymerization of monomers, such as acrylates or methacrylates, present in the formulation, leading to the formation of a crosslinked polymer network (hydrogel).

Spectroscopic Properties and Solubility

The UV absorption spectrum of I2959 is a critical factor in its application. While its maximum absorbance is around 275-280 nm, for biomedical applications involving living cells, irradiation is typically performed at 365 nm to minimize UV-induced cellular damage. It is important to note that the molar extinction coefficient of I2959 is significantly lower at 365 nm, which may necessitate longer exposure times or higher concentrations for efficient polymerization.

The solubility of I2959 is another key consideration, particularly for biological applications where aqueous solutions are preferred. I2959 has limited solubility in water but is readily soluble in many organic solvents.

Table 1: Solubility of I2959 in Various Solvents

| Solvent | Solubility ( g/100 g solution at 20°C) | Reference |

| Water | ~1 | [7] |

| Methanol | >50 | [14] |

| Ethanol | 10 | [14] |

| Acetone | 15 | [14] |

| Ethylacetate | 5 | [14] |

| Butylacetate | 3 | [14] |

| Toluene | <1 | [7] |

| Hexanedioldiacrylate (HDDA) | <1 | [7] |

| Trimethylolpropanetriacrylate (TPPTA) | <1 | [7] |

For cell culture applications, I2959 can be dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium, though this may require heating and/or extended dissolution times.[5] Alternatively, a stock solution can be prepared in a more soluble and less cytotoxic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted into the aqueous hydrogel precursor solution.[8]

Cytotoxicity Profile

While I2959 is considered one of the more cytocompatible UV photoinitiators, it is not without cytotoxic effects. The free radicals generated during photopolymerization can be damaging to cells.[6] The degree of cytotoxicity is dependent on several factors:

-

Concentration: Higher concentrations of I2959 generally lead to increased cytotoxicity.[1][6]

-

UV Exposure Time and Intensity: Longer exposure to UV light and higher light intensity can increase cell death.[6]

-

Cell Type: Different cell lines exhibit varying sensitivities to I2959 and UV light.[2] Rapidly dividing cells tend to be more susceptible.[2]

Table 2: Cytotoxicity of I2959 in Different Cell Lines

| Cell Line | Concentration Range | UV Exposure | Key Findings | Reference |

| Human Aortic Smooth Muscle Cells (HASMCs) | 0.01% - 0.16% (w/v) | 365 nm, 10 mW/cm², 1-5 min | No significant decrease in survival at ≤ 0.015%. Cytotoxicity increases with concentration > 0.02%. | [1] |

| Human Mesenchymal Stem Cells (hMSCs) | 0.05% and 0.5% (w/v) | 370 ± 5 nm, up to 788 kJ/m² | hMSCs are more sensitive to UVA1 and I2959 than L929 cells. | [15] |

| Saos-2 (human osteosarcoma) | 0.02% and 0.1% | 365 nm, 1 and 10 min | Cell viability decreases with increased I2959 concentration and UV exposure time. | [6] |

| Various (e.g., fibroblasts, chondrocytes) | Not specified | Not specified | Generally well-tolerated by many cell types. | [2] |

Experimental Protocols

Preparation of an I2959 Stock Solution

Due to its limited aqueous solubility, preparing a stock solution of I2959 is often the first step.

Materials:

-

Irgacure 2959 powder

-

Sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO)

-

Sterile, light-protected container (e.g., amber tube or tube wrapped in aluminum foil)

-

Vortex mixer

-

Water bath (optional, for PBS)

-

Sterile syringe filter (0.22 µm)

Protocol for Aqueous Stock Solution (e.g., 0.5% w/v in PBS):

-

Weigh 50 mg of I2959 powder and add it to 10 mL of sterile PBS in a light-protected container.

-

Vortex the solution vigorously.

-

To aid dissolution, place the container in a water bath at 40-60°C for approximately 30 minutes, with intermittent vortexing.[16]

-

Once fully dissolved, allow the solution to cool to room temperature.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution at 4°C, protected from light. The solution is typically stable for up to two weeks.

Protocol for Organic Stock Solution (e.g., 10% w/v in DMSO):

-

Weigh 1 g of I2959 powder and add it to 10 mL of sterile DMSO in a light-protected container.

-

Vortex until the powder is completely dissolved. This should occur readily at room temperature.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution at 4°C, protected from light.

General Protocol for Hydrogel Synthesis

This protocol provides a general framework for fabricating a cell-free hydrogel using I2959.

Materials:

-

Hydrogel precursor (e.g., gelatin methacryloyl (GelMA), polyethylene (B3416737) glycol diacrylate (PEGDA))

-

I2959 stock solution

-

Sterile PBS or cell culture medium

-

Mold for hydrogel casting (e.g., PDMS mold, well plate)

-

UV light source (365 nm)

Protocol:

-

Prepare the hydrogel precursor solution by dissolving the polymer in sterile PBS or medium to the desired concentration (e.g., 10% w/v GelMA).

-

Add the I2959 stock solution to the precursor solution to achieve the final desired concentration (typically 0.05% to 0.5% w/v). Mix thoroughly by gentle pipetting, avoiding the introduction of air bubbles.

-

Pipette the final hydrogel solution into the desired mold.

-

Expose the solution to 365 nm UV light. The exposure time and intensity will depend on the hydrogel formulation, I2959 concentration, and desired mechanical properties (typically ranging from a few seconds to several minutes).

-

After crosslinking, the hydrogel can be removed from the mold and washed with sterile PBS to remove any unreacted components.

Protocol for Cell Encapsulation in a Hydrogel

This protocol outlines the steps for encapsulating living cells within a hydrogel matrix. Aseptic techniques are critical throughout this procedure.

Materials:

-

All materials from the hydrogel synthesis protocol

-

Cultured cells of interest

-

Cell culture medium

-

Centrifuge

Protocol:

-

Prepare the hydrogel precursor and I2959 solutions as described above, ensuring all components are sterile and maintained at a physiologically appropriate temperature (e.g., 37°C if using a thermally sensitive hydrogel like GelMA).

-

Harvest the cultured cells using standard cell culture techniques (e.g., trypsinization).

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Resuspend the cell pellet in a small volume of sterile cell culture medium.

-

Gently mix the cell suspension with the hydrogel precursor/I2959 solution to achieve the desired final cell density.

-

Pipette the cell-laden hydrogel solution into a sterile mold.

-

Expose the solution to 365 nm UV light under optimized conditions (minimal time and intensity required for gelation) to minimize cell damage.

-

After crosslinking, add sterile cell culture medium to the hydrogels.

-

The encapsulated cells can then be cultured and analyzed as required for the specific experiment.

Conclusion

Irgacure 2959 is a versatile and widely adopted photoinitiator for photocrosslinkable hydrogels in biomedical research. Its utility is underscored by its efficiency in initiating polymerization and its comparatively favorable cytocompatibility. However, researchers must be mindful of its concentration- and UV-dose-dependent cytotoxicity. By carefully optimizing the experimental parameters, including I2959 concentration, UV exposure conditions, and the specific needs of the cell type being used, it is possible to successfully fabricate cell-laden hydrogel constructs for a wide array of applications in drug delivery, tissue engineering, and regenerative medicine.

References

- 1. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bjhswn.com [bjhswn.com]

- 4. Advanced BioMatrix - Irgacure 2959 (365nm) #5200 [advancedbiomatrix.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xtgchem.cn [xtgchem.cn]

- 8. researchgate.net [researchgate.net]

- 9. Photoinitiator 2959, CAS 106797-53-9, UV Curing Coatings and Inks [sellchems.com]

- 10. researchgate.net [researchgate.net]

- 11. cellink.com [cellink.com]

- 12. researchgate.net [researchgate.net]

- 13. Irgacure - CD Bioparticles [cd-bioparticles.net]

- 14. mychem.ir [mychem.ir]

- 15. 3D Bioprinting with UVA1 Radiation and Photoinitiator Irgacure 2959: Can the ASTM Standard L929 Cells Predict Human Stem Cell Cytotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Irgacure Solid Protocol - OkaSciences [okasciences.com]

An In-depth Technical Guide on the Core Mechanism of Action of I2959

This guide provides a detailed examination of the molecular mechanisms of Irgacure 2959 (I2959), a widely utilized photoinitiator in biomedical research and drug development. The content herein is tailored for researchers, scientists, and professionals in the field, offering a comprehensive overview of its photochemical properties, its impact on cellular signaling, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Photochemical Properties

Irgacure 2959, chemically known as 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone, is a Type I photoinitiator.[1] Its primary mechanism of action is centered on a Norrish Type I photocleavage reaction upon exposure to ultraviolet (UV) light.[1][2] This photochemical process is the cornerstone of its application in photopolymerization, a technique frequently employed for the fabrication of hydrogels in tissue engineering and drug delivery systems.[1][3]

Upon absorption of UV radiation, typically at a wavelength of 365 nm, the I2959 molecule undergoes homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent α-carbon.[2][4] This rapid dissociation, occurring on a picosecond timescale, results in the formation of two distinct free radicals: a benzoyl radical and an alkyl radical.[5] These highly reactive species are responsible for initiating the polymerization of monomers or macromonomers, leading to the formation of a crosslinked polymer network.[1]

Caption: Norrish Type I Photocleavage of Irgacure 2959.

Cellular Mechanism of Action: Cytotoxicity and Signaling Pathway Inhibition

While I2959 is extensively used for its efficacy in polymerization, its application in cell-laden systems is often accompanied by concerns regarding its cytotoxicity.[3] The generation of free radicals, inherent to its mechanism of action, is a primary contributor to this cellular toxicity.[3][6] Furthermore, the hydrophobic nature of the I2959 molecule may facilitate its diffusion across the phospholipid bilayer of cell membranes, leading to intracellular interactions.

A significant finding in the study of I2959's cellular effects is its ability to inhibit the intracellular AKT signaling pathway.[1][7] The AKT pathway is a critical regulator of cell survival, proliferation, and metabolism.[8][9] Inhibition of this pathway can lead to a reduction in cell viability and the induction of apoptosis.[7] Studies have shown that at higher concentrations, I2959 can rapidly decrease the phosphorylation of AKT, a key step in its activation.[7] This inhibition of AKT signaling is closely correlated with the observed cytotoxicity of I2959.[1][7]

Caption: Inhibition of the AKT Signaling Pathway by I2959.

Quantitative Data on Cytotoxicity

The cytotoxic effects of I2959 are concentration-dependent and vary across different cell types. The following table summarizes the observed effects of I2959 on cell viability from various studies. It is important to note that direct comparison of IC50 values is challenging due to variations in experimental conditions, including cell type, exposure time, and the presence of other reagents.

| Cell Line | I2959 Concentration (% w/v) | Exposure Time | Observed Effect on Cell Viability | Reference |

| Saos-2 | 0.02 | 10 min UV | Significant decrease in viability | [6] |

| Saos-2 | 0.1 | 10 min UV | Almost no viable cells | [6] |

| HN4 | > 0.05 | 24 h | Significant loss of viability | [1][7] |

| HN4 | ≤ 0.2 | 30 min | No effect on AKT signaling | [1] |

| HASMCs | > 0.02 | 3 days | Statistically significant decrease | [10] |

| HASMCs | 0.16 | 3 days | Relative cell survival of 0.25 ± 0.01 | [10] |

| hMSCs | 0.05 - 0.5 | - | Significantly more cell death than L929 cells | [11] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of I2959 using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Preparation of I2959 Solutions: Prepare a stock solution of I2959 in a suitable solvent (e.g., DMSO or ethanol, ensuring the final solvent concentration in the culture medium is non-toxic to the cells).[12] Prepare serial dilutions of I2959 in the cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of I2959. Include a vehicle control (medium with the solvent but without I2959) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot Analysis of AKT Phosphorylation

This protocol outlines the steps to analyze the phosphorylation status of AKT in cells treated with I2959.

-

Cell Culture and Treatment: Seed cells in culture dishes and grow until they reach 70-80% confluency. Treat the cells with different concentrations of I2959 for a specified time (e.g., 30 minutes).[7]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for hydrogel photopolymerization using I2959 for cell encapsulation.

Caption: Experimental Workflow for Hydrogel Photopolymerization.

References

- 1. benchchem.com [benchchem.com]

- 2. vigo-avocats.com [vigo-avocats.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. sinobiological.com [sinobiological.com]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Irgacure 2959

Irgacure 2959 is a highly efficient, non-yellowing radical photoinitiator widely utilized in UV curing systems.[1][2] Its low odor, low volatility, and biocompatibility make it particularly suitable for applications in biomedical research, drug delivery, and the fabrication of cell-laden hydrogels.[3][4] This guide provides a comprehensive overview of the core chemical properties, reaction mechanisms, and relevant experimental protocols for Irgacure 2959.

Core Chemical and Physical Properties

The fundamental properties of Irgacure 2959 are summarized in the table below, providing a clear reference for researchers and developers.

| Property | Value |

| IUPAC Name | 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one[4][5] |

| Synonyms | Photoinitiator 2959, Darocur 2959[4][6] |

| CAS Number | 106797-53-9[4][7] |

| Molecular Formula | C₁₂H₁₆O₄[4] |

| Molecular Weight | 224.25 g/mol [4][8] |

| Appearance | White to off-white crystalline powder[6][9] |

| Melting Point | 88-90 °C[1][10] |

| Boiling Point | 405 °C at 760 mmHg[1][11] |

| Flash Point | >100 °C[8][9] |

| UV Absorption Max (λmax) | ~275-280 nm[3][5][7][12] |

| Molar Extinction Coefficient | Reduced at 365 nm (4 M⁻¹cm⁻¹)[12] |

Solubility

The solubility of Irgacure 2959 in various solvents is a critical factor for its application in different formulations. While it is sparingly soluble in water, it dissolves well in several organic solvents.

| Solvent | Solubility ( g/100 g solution at 20°C) |

| Methanol (B129727) | >50[8][9] |

| Ethanol | 10[8][9] |

| Acetone | 15[8][9] |

| Ethyl Acetate | 5[8][9] |

| Butyl Acetate | 3[8][9] |

| Water | ~1 (7.6 g/L at 25°C)[9][10] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[5] |

| Dimethylformamide (DMF) | 30 mg/mL[5] |

Irgacure 2959 is often dissolved in methanol for stock solutions in biological applications, which is then further diluted in aqueous media.[2][13] For cytotoxicity assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to avoid the toxicity associated with methanol.[14][15]

Photopolymerization Mechanism

Irgacure 2959 is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorption of UV light to generate free radicals.[3] This process, known as α-cleavage, is highly efficient and initiates the polymerization of unsaturated monomers and prepolymers.

Upon UV irradiation, Irgacure 2959 is excited from its ground state to an excited singlet state, which then undergoes intersystem crossing to a triplet state.[3][16] This triplet state rapidly dissociates into a benzoyl radical and a ketyl radical.[3][5] The benzoyl radical is the primary species that initiates the polymerization chain reaction by attacking the double bonds of monomers like acrylates.[3]

Caption: Photopolymerization mechanism of Irgacure 2959.

Cytotoxicity and Biological Considerations

The biocompatibility of Irgacure 2959 is a key reason for its widespread use in tissue engineering and 3D bioprinting. However, both the photoinitiator itself and the UV light used for curing can induce cytotoxicity.[12][17] The concentration of Irgacure 2959 and the duration of UV exposure are critical parameters that need to be optimized to ensure cell viability.[17] Studies have shown that at concentrations above 0.02% (w/v), the cytotoxicity of Irgacure 2959 increases significantly.[17]

Caption: Factors influencing the cytotoxicity of Irgacure 2959.

Experimental Protocols

Photopolymerization of a Hydrogel

This protocol describes a general procedure for the photopolymerization of a polyethylene (B3416737) glycol diacrylate (PEGDA) hydrogel using Irgacure 2959.

-

Preparation of Photoinitiator Stock Solution:

-

Preparation of Pre-polymer Solution:

-

Prepare a 10% (w/v) solution of PEGDA in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Add the Irgacure 2959 stock solution to the pre-polymer solution to achieve a final concentration of 0.05% (w/v). For example, add 5 µL of the 10% stock solution to 1 mL of the PEGDA solution.

-

-

Photopolymerization:

-

Place the pre-polymer solution into a mold.

-

Expose the solution to UV light at a wavelength of 365 nm. The exposure time will depend on the light intensity and the desired hydrogel properties, but typically ranges from 1 to 10 minutes.[12]

-

Caption: Experimental workflow for hydrogel photopolymerization.

Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of Irgacure 2959 on a cell line using a colorimetric assay.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that results in approximately 30% confluence on the day of the experiment.[18]

-

-

Preparation of Irgacure 2959 Solutions:

-

Cell Treatment and UV Exposure:

-

Assessment of Cell Viability:

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

Assess cell viability using a suitable assay, such as an MTT or PrestoBlue assay, following the manufacturer's instructions. Read the absorbance or fluorescence using a plate reader.

-

Caption: Workflow for a cytotoxicity assessment of Irgacure 2959.

References

- 1. boldchem.com [boldchem.com]

- 2. cellink.com [cellink.com]

- 3. researchgate.net [researchgate.net]

- 4. Photoinitiator 2959, CAS 106797-53-9, UV Curing Coatings and Inks [sellchems.com]

- 5. caymanchem.com [caymanchem.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. Irgacure 2959 CAS No:106797-53-9, Irgacure Photoinitiator, Irgacure 2959 Photoinitiator [qinmuchem.com]

- 8. mychem.ir [mychem.ir]

- 9. xtgchem.cn [xtgchem.cn]

- 10. adbioink.com [adbioink.com]

- 11. Other products,CAS#:106797-53-9,光引发剂2959,photoinitiator 2959 [en.chemfish.com]

- 12. researchgate.net [researchgate.net]

- 13. Advanced BioMatrix - Irgacure 2959 (365nm) #5200 [advancedbiomatrix.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Time-resolved spectroscopic and density functional theory study of the photochemistry of Irgacure-2959 in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sartorius.com [sartorius.com]

An In-Depth Technical Guide to the UV Activation of Photoinitiator I2959

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photoinitiator I2959 (Irgacure 2959), focusing on its ultraviolet (UV) activation properties, applications in hydrogel cross-linking, and considerations for its use in biological research.

Irgacure 2959, chemically known as 1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one, is a widely used Type I photoinitiator.[1][2] Upon exposure to UV light, it undergoes photocleavage to generate free radicals, which subsequently initiate polymerization of monomers and prepolymers.[3][4] Its biocompatibility at certain concentrations has made it a popular choice for applications in tissue engineering, 3D bioprinting, and drug delivery, particularly for the encapsulation of cells within hydrogels.[4][5][6][7]

UV Activation and Absorbance Properties

I2959 exhibits a broad absorption spectrum in the UV range.[3] The peak absorbance is observed between 273 nm and 280 nm.[3][8] However, for applications involving living cells, a longer wavelength of 365 nm is commonly used for activation.[6][8][9][10][11] This shift to a less energetic wavelength helps to mitigate potential cytotoxic and mutagenic effects of lower wavelength UV light on cells, even though the molar extinction at 365 nm is significantly lower.[8]

| Parameter | Wavelength (nm) | Solvent | Reference |

| Peak Absorbance | 273 - 280 | Acetonitrile, PBS | [3][8] |

| Common Activation Wavelength | 365 | Various | [6][8][9][10][11] |

Physicochemical Properties

A summary of the key physical and chemical properties of I2959 is provided below.

| Property | Value | Reference |

| Molecular Weight | 224.3 g/mol | [2] |

| Appearance | Off-white powder | [2] |

| Melting Point | 86.5 - 89.5 °C | [2] |

| Flash Point | >100 °C | [2] |

Solubility

The solubility of I2959 in various solvents at 20°C is crucial for preparing stock solutions.

| Solvent | Solubility ( g/100 g solution) | Reference |

| Methanol (B129727) | > 50 | [2] |

| Ethanol | 10 | [2] |

| Acetone | 15 | [2] |

| Ethylacetate | 5 | [2] |

| Butylacetate | 3 | [2] |

| Water | ~ 1 | [2] |

| Toluene | < 1 | [2] |

Due to its limited water solubility, stock solutions are often prepared in solvents like methanol before being diluted in aqueous solutions for biological applications.[9][10]

Photocleavage Mechanism of I2959

I2959 is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon UV irradiation to form two free radicals.[1][3] This process involves the absorption of a UV photon, leading to an excited singlet state which then converts to a triplet state via intersystem crossing.[3] This triplet state subsequently dissociates into a benzoyl radical and a ketyl radical, which then initiate polymerization.

Caption: Photocleavage mechanism of I2959 upon UV light absorption.

Experimental Protocols

Below are detailed methodologies for common experiments involving I2959.

1. Preparation of I2959 Stock Solution

This protocol describes the preparation of a stock solution of I2959, which can then be used to prepare hydrogel precursor solutions.

-

Materials: I2959 powder, methanol (or another suitable solvent), sterile microcentrifuge tubes, vortex mixer.

-

Procedure:

-

Weigh the desired amount of I2959 powder in a sterile microcentrifuge tube.

-

To create a 10% (w/v) stock solution, dissolve the I2959 in neat methanol (e.g., 100 mg of I2959 in 1 mL of methanol).[10]

-

Vortex the solution until the I2959 is completely dissolved.[10]

-

Sterile filter the solution using a 0.2 µm syringe filter if it is to be used for cell culture applications.[9][10]

-

Store the stock solution at 2-8°C and protect it from light.[10] The solubilized photoinitiator should be used within two weeks.[9][10]

-

2. Photocross-linking of Cell-laden Hydrogels

This protocol provides a general workflow for encapsulating cells in a photochemically cross-linked hydrogel using I2959.

-

Materials: Hydrogel precursor solution (e.g., methacrylated gelatin - GelMA, polyethylene (B3416737) glycol diacrylate - PEGDA), I2959 stock solution, cell suspension, UV light source (365 nm), sterile culture plates.

-

Procedure:

-

Prepare the hydrogel precursor solution at the desired concentration in a suitable buffer or cell culture medium.

-

Add the I2959 stock solution to the hydrogel precursor to achieve the final desired concentration (typically 0.05% to 0.1% w/v).[1][12][13] Mix thoroughly.

-

Resuspend the cells in the I2959-containing hydrogel precursor solution at the desired cell density.

-

Dispense the cell-laden hydrogel precursor solution into a mold or culture plate.

-

Expose the solution to UV light (365 nm) for a specified time (e.g., 1-10 minutes) and intensity (e.g., 3-10 mW/cm²).[5][12][13] The optimal exposure time and intensity will depend on the hydrogel system, I2959 concentration, and cell type.

-

After cross-linking, add cell culture medium to the hydrogels and incubate under standard cell culture conditions.

-

Caption: General experimental workflow for cell encapsulation in hydrogels.

Cytotoxicity and Biocompatibility

While I2959 is considered one of the more cytocompatible photoinitiators, its concentration and the UV light exposure parameters must be carefully optimized to minimize cell death.[4][7] The free radicals generated during photocleavage can be cytotoxic, particularly to rapidly dividing cell lines.[4][5]

| Cell Line | I2959 Concentration (w/v) | UV Exposure | Observation | Reference |

| Human Aortic Smooth Muscle Cells (HASMCs) | > 0.02% | N/A | Significant decrease in cell survival. | [14] |

| Human Aortic Smooth Muscle Cells (HASMCs) | < 0.02% | N/A | No significant decrease in cell survival. | [14] |

| Human Osteosarcoma (Saos-2) | 0.1% | 1-10 min (365 nm) | Very low cell viability. | [4][5] |

| Human Osteosarcoma (Saos-2) | 0.02% | 1-10 min (365 nm) | Cell viability decreased with increased UV exposure time. | [4][5] |

| Various Mammalian Cells | N/A | N/A | Cell lines that divide more quickly are more sensitive to photoinitiator-induced cell death. | [7] |

| NIH 3T3 Fibroblasts | 0.5% (with 5 mW/cm² UV) | 3 min (365 nm) | >90% viability | [1] |

It is recommended that researchers perform their own cytotoxicity studies to determine the optimal I2959 concentration and UV exposure conditions for their specific cell type and hydrogel system.

Summary

I2959 is a versatile and efficient photoinitiator for UV curing systems, especially in the field of biomaterials and tissue engineering. Its primary absorption peak is around 273-280 nm, but it is most commonly activated at 365 nm in biological applications to enhance cytocompatibility. Careful optimization of the I2959 concentration and UV light exposure is critical to achieving successful hydrogel cross-linking while maintaining high cell viability. This guide provides the foundational knowledge and protocols to effectively utilize I2959 in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. xtgchem.cn [xtgchem.cn]

- 3. researchgate.net [researchgate.net]

- 4. Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adbioink.com [adbioink.com]

- 7. Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cellink.com [cellink.com]

- 10. Advanced BioMatrix - Irgacure 2959 (365nm) #5200 [advancedbiomatrix.com]

- 11. Irgacure 2959 – Photoinitiator, Each Of 5Gm | UtechProducts INC [shop.utechproducts.com]

- 12. researchgate.net [researchgate.net]

- 13. boisestate.edu [boisestate.edu]

- 14. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding I2959 Cytotoxicity in Cell Culture: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photoinitiator Irgacure 2959 (I2959) is widely utilized in biomedical applications, particularly for the photopolymerization of hydrogels in tissue engineering and 3D cell culture. Its perceived biocompatibility has made it a popular choice; however, a nuanced understanding of its cytotoxic potential is critical for the accurate interpretation of experimental results and the development of safe biomaterials. This technical guide provides a comprehensive overview of I2959 cytotoxicity, detailing the underlying mechanisms, summarizing quantitative data, and providing detailed experimental protocols.

Core Mechanism of Cytotoxicity: Oxidative Stress

The primary driver of I2959-induced cytotoxicity is the generation of free radicals upon exposure to ultraviolet (UV) light.[1] These highly reactive species induce a state of oxidative stress within cells, leading to damage of cellular components and the activation of stress-related signaling pathways. The UV-exposed counterparts of I2959 have been shown to be more cytotoxic than the precursor molecule itself.[2]

Signaling Pathways Implicated in I2959 Cytotoxicity

The cellular response to I2959-induced oxidative stress involves the modulation of key signaling pathways that govern cell survival, proliferation, and death.

Inhibition of the AKT Signaling Pathway

A significant consequence of I2959 exposure is the inhibition of the AKT signaling pathway.[3][4] AKT is a crucial kinase that promotes cell survival and inhibits apoptosis. The suppression of AKT signaling by I2959 and its free radicals is strongly correlated with a decrease in cell viability.[2][3][4]

Involvement of Stress-Activated Pathways

While direct evidence for I2959's effect on MAPK and NF-κB pathways is still emerging, the induction of oxidative stress is a known activator of these pathways. It is plausible that the free radicals generated by I2959 trigger stress-activated protein kinases (SAPK/JNK) and p38 MAPK, which in turn can influence cell fate decisions between survival and apoptosis. The NF-κB pathway, a key regulator of inflammation and cell survival, may also be modulated by the oxidative cellular environment created by I2959.

Quantitative Analysis of I2959 Cytotoxicity

The cytotoxic effects of I2959 are highly dependent on the concentration, duration of UV exposure, and the specific cell line being investigated. Generally, faster-proliferating cell lines exhibit greater sensitivity to I2959-induced cell death.[5][6]

| Cell Line | I2959 Concentration (% w/v) | UV Exposure | Cell Viability (%) | Reference |

| Saos-2 | 0.02% | 10 min | 36% | [1] |

| Saos-2 | 0.1% | 10 min | ~0% | [1] |

| Human Aortic Smooth Muscle Cells (HASMCs) | 0.01% | Not specified | ~103% | [7] |

| HASMCs | 0.02% | Not specified | ~85% | [7] |

| HASMCs | 0.04% | 5 min | ~67% | [7] |

| HASMCs | 0.08% | Not specified | Not specified | [7] |

| HASMCs | 0.16% | Not specified | ~25% | [7] |

| HN4 | >0.03% | Not specified | Dose-dependent decrease | [2][3] |

| Normal Human Dermal Fibroblasts (NHDF) | Not specified | Not specified | >90% (at maximal concentration and irradiation) | [8] |

Table 1: Summary of I2959 Cytotoxicity Data in Various Cell Lines

Mode of Cell Death: Apoptosis vs. Necrosis

The mode of cell death induced by I2959 appears to be context-dependent. At lower concentrations and shorter UV exposure times, cells are more likely to undergo apoptosis, a programmed and controlled form of cell death. However, at higher concentrations or with prolonged UV exposure, the extensive cellular damage can lead to necrosis, a more chaotic and inflammatory form of cell death.

Experimental Protocols for Assessing I2959 Cytotoxicity

The following are generalized protocols for conducting in vitro cytotoxicity assays with I2959. It is essential to optimize these protocols for your specific cell line and experimental conditions.

Preparation of I2959 Stock Solution

-

Solvent Selection : To avoid solvent-induced cytotoxicity, dissolve I2959 in sterile Dimethyl Sulfoxide (DMSO).

-

Stock Concentration : Prepare a high-concentration stock solution (e.g., 10% w/v in DMSO).

-

Sterilization : Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Storage : Store the stock solution in small aliquots at -20°C, protected from light.

General Cytotoxicity Assay Workflow

Detailed Protocol for a WST-1 Cell Viability Assay

-

Cell Seeding : Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

-

Preparation of Treatment Media : Prepare serial dilutions of the I2959 stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Cell Treatment : Remove the old medium from the cells and replace it with the treatment media.

-

UV Exposure : Expose the plate to a UV light source (e.g., 365 nm) for a predetermined duration. Ensure consistent UV intensity across all wells.

-

Incubation : Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

WST-1 Assay :

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a sufficient color change has occurred.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis :

-

Subtract the background absorbance (medium only) from all readings.

-

Express the viability of treated cells as a percentage of the vehicle control.

-

Plot the percentage of cell viability against the log of the I2959 concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Conclusion

While I2959 is a valuable tool in biomaterials research, its potential for cytotoxicity cannot be overlooked. The generation of free radicals upon UV exposure leads to oxidative stress, which can inhibit pro-survival signaling pathways like AKT and ultimately lead to cell death through apoptosis or necrosis. The extent of this cytotoxicity is highly dependent on the experimental parameters, including I2959 concentration, UV exposure, and the cell type used. By understanding these mechanisms and employing rigorous, well-controlled cytotoxicity assays, researchers can more accurately assess the biocompatibility of I2959-containing materials and ensure the validity of their in vitro studies.

References

- 1. Regulation of IκBα expression involves both NF-κB and the MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sartorius.com [sartorius.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

applications of I2959 in tissue engineering

An In-Depth Technical Guide to the Applications of I2959 in Tissue Engineering

Introduction

Irgacure 2959 (I2959), chemically known as 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, is a highly efficient and widely used radical photoinitiator in the field of tissue engineering. Its primary function is to initiate polymerization reactions upon exposure to ultraviolet (UV) light, enabling the rapid crosslinking of photosensitive polymers to form hydrogels. These hydrogels serve as crucial three-dimensional (3D) scaffolds that mimic the native extracellular matrix, providing structural support for cell growth, differentiation, and tissue formation.[1][2] I2959 is particularly favored for biomedical applications due to its relatively good cytocompatibility at low concentrations and its ability to be dissolved in aqueous solutions, a prerequisite for encapsulating living cells.[3][4] This guide provides a comprehensive overview of I2959's mechanism, applications, and key experimental considerations for researchers and professionals in tissue engineering and drug development.

Mechanism of Action: Radical Polymerization

I2959 is a Type I photoinitiator, meaning it undergoes homolytic cleavage upon absorbing light energy to form two distinct free radicals.[5] When exposed to UV light, typically at a wavelength of 365 nm, the I2959 molecule cleaves into a benzoyl radical and an alkyl radical.[5] These highly reactive species then initiate a chain polymerization reaction by attacking the carbon-carbon double bonds of monomer or macromer units (e.g., acrylates or methacrylates) present in the precursor solution.[5] This process rapidly forms a covalently crosslinked polymer network, transforming the liquid solution into a stable hydrogel.[6] The efficiency of this process allows for the encapsulation of cells and bioactive molecules within the hydrogel matrix under physiological conditions with minimal heat production.[3]

Caption: Photoinitiation mechanism of Irgacure 2959 leading to hydrogel formation.

Quantitative Data Summary

The concentration of I2959 and the duration of UV exposure are critical parameters that influence both the mechanical properties of the resulting hydrogel and the viability of encapsulated cells.

Table 1: Effect of I2959 Concentration on Cell Viability

| Cell Type | Polymer | I2959 Conc. (% w/v) | UV/Printing Time | Resulting Cell Viability | Reference |

| Human Mesenchymal Stem Cells (hMSC) | - | 0.05 - 0.5 | Increasing UVA1 dose | Significantly more hMSC death compared to L929 cells. UVA1 alone killed ~50% of hMSCs. | [1][2] |

| HN4 Cells | - | 0.03 - 0.1 | 24 h treatment | Considered relatively non-toxic in this range. | [3] |

| HN4 Cells | - | > 0.1 | 24 h treatment | Cell viability decreases in a dose-dependent manner. | [3] |

| Generic (3D Bioprinting) | GelMA | 0.3 - 0.5 | < 60 min | Good overall cell viability. | [7] |

| Generic (3D Bioprinting) | GelMA | 0.7 - 0.9 | < 60 min | Cell viability is significantly lower compared to the photoinitiator LAP at the same concentrations. | [7] |

| Saos-2 Cells | CMA | 0.02 - 0.1 | 1-10 min | Lower cell viability compared to hydrogels crosslinked with VA086, indicating higher cytotoxicity for I2959.[8] | [8][9] |

Table 2: Effect of I2959 on Hydrogel Mechanical and Physical Properties

| Polymer | I2959 Conc. (% w/v) | UV Exposure | Key Finding | Reference |

| CMA | 0.02 -> 0.1 | 1 min & 10 min | Compressive modulus increased >2-fold. Increasing concentration significantly improves mechanical properties. | [8] |

| CMA | 0.02 & 0.1 | Not specified | Photochemical crosslinking with I2959 significantly decreased the hydrogel's swelling ratio compared to uncrosslinked controls.[8] | [8] |

| GelMA | Not specified | Not specified | I2959-cured GelMA has a slightly larger pore size, faster degradation rate, and greater swelling ratio compared to LAP-cured GelMA.[7] | [7] |

| Chitosan-Alginate | 0 -> 4 | Not specified | Increasing I2959 concentration up to 4% reduced the degree of swelling and increased water resistance and adhesion.[10][11] | [10][11] |

Experimental Protocols

Protocol 1: Preparation of a Cell-Laden Methacrylated Collagen (CMA) Hydrogel

This protocol is adapted from studies involving the encapsulation of cells in photochemically crosslinked hydrogels.[8][9]

1. Materials and Reagents:

-

Methacrylated Collagen (CMA) solution

-

Irgacure 2959 (I2959)

-

Phosphate-Buffered Saline (PBS) or cell culture medium

-

Desired cell type (e.g., Saos-2)

-

UV light source (365 nm)

-

Sterile multi-well culture plates

2. Preparation of Photoinitiator Stock Solution:

-

Dissolve I2959 in sterile PBS or ethanol (B145695) to create a stock solution (e.g., 0.5% w/v).

-

Note: I2959 has low water solubility, so warming the solution or using a solvent like ethanol first can aid dissolution.[12][13] If using ethanol, ensure the final concentration in the cell suspension is non-toxic. Store the stock solution protected from light.[13]

3. Preparation of Cell-Laden Precursor Solution:

-

In a sterile, light-protected tube (e.g., an amber microcentrifuge tube), dilute the I2959 stock solution into the neutralized CMA solution to achieve the desired final concentration (e.g., 0.05% w/v).

-

Trypsinize and count the cells. Centrifuge the cells to form a pellet and resuspend them in a small volume of the CMA/I2959 precursor solution to achieve the desired cell density (e.g., 5,000 cells per 45 µL gel).[8] Mix gently to ensure a homogenous cell distribution.

4. Hydrogel Formation and Photocrosslinking:

-

Pipette the cell-laden precursor solution into the wells of a multi-well plate (e.g., 45 µL per well in a 96-well plate).[8]

-

Optional: Incubate at 37°C for a short period (e.g., 30 minutes) to allow for initial thermal gelation if the polymer requires it.[8]

-

Expose the precursor solution to UV light (365 nm, e.g., ~6 mW/cm²) for a predetermined time (e.g., 1 to 10 minutes). The duration depends on the desired crosslinking density and must be optimized to balance mechanical integrity with cell viability.[4][8]

-

After crosslinking, add pre-warmed sterile cell culture medium to each well and transfer the plate to a standard cell culture incubator.

Caption: Experimental workflow for creating a cell-laden hydrogel using I2959.

Cytotoxicity and Biocompatibility Considerations

While I2959 is one of the most cytocompatible UV-activated photoinitiators, its application is not without challenges. The free radicals it generates are highly reactive and can cause cellular damage, and both the initiator itself and its byproducts can be cytotoxic.[3][8]

-

Concentration-Dependent Toxicity: Multiple studies have demonstrated that cell viability decreases as the concentration of I2959 increases.[3][7] Concentrations are typically kept within a range of 0.03% to 0.1% (w/v) to maintain high cell viability.[3]

-

UV Exposure: The dose of UV radiation is also a critical factor. Longer exposure times and higher intensities increase the generation of free radicals, which can negatively impact cell health.[7] Furthermore, UV light itself, particularly at lower wavelengths, can cause DNA damage.[2] Using a 365 nm wavelength is a common strategy to mitigate some of these damaging effects.[4]

-

Cell Type Sensitivity: Different cell types exhibit varying levels of sensitivity to I2959 and UV light. For instance, human mesenchymal stem cells (hMSCs) have been shown to be more sensitive than L929 mouse fibroblasts under the same conditions.[1][2]

-

Intracellular Effects: Research has shown that I2959 and its UV-exposed counterparts can inhibit intracellular signaling pathways, such as the AKT pathway, which regulates cell proliferation and survival.[3] This highlights the importance of assessing not just cell viability but also cellular function post-encapsulation.

-

Alternative Photoinitiators: Due to the limitations of I2959, other photoinitiators have been explored. Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a popular alternative that can be activated by visible light and generally shows higher cytocompatibility, especially at higher concentrations.[7][14] Other initiators like VA086 have also been shown to be more biocompatible than I2959 for specific applications.[8][9]

Caption: Key factors influencing the outcome of I2959-mediated photocrosslinking.

Conclusion

Irgacure 2959 remains a cornerstone photoinitiator for tissue engineering, enabling the in-situ formation of cell-laden hydrogel scaffolds with precise temporal and spatial control. Its utility in crosslinking a wide array of polymers for applications ranging from 3D bioprinting to fundamental cell culture is well-established. However, researchers must carefully optimize its concentration and the associated UV light exposure parameters to strike a critical balance between achieving desired mechanical properties for the scaffold and preserving the viability and function of encapsulated cells. As the field advances, a thorough understanding of I2959's properties, alongside a growing knowledge of alternative initiators, will continue to drive the development of more sophisticated and biocompatible materials for regenerative medicine.

References

- 1. 3D Bioprinting with UVA1 Radiation and Photoinitiator Irgacure 2959: Can the ASTM Standard L929 Cells Predict Human Stem Cell Cytotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. boisestate.edu [boisestate.edu]

- 5. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization Concentration of Irgacure® 2959 as Photo-initiator on Chitosan-Kappa-Carrageenan Based Hydrogel for Tissue Sealant [ijtech.eng.ui.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photochemically crosslinked cell-laden methacrylated collagen hydrogels with high cell viability and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of Irgacure® 2959 Concentration as Photo-Initiator on Chitosan-Alginate Based Hydrogel for Colon Tissue Sealant [ijtech.eng.ui.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. bjhswn.com [bjhswn.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for I2959 in Hydrogel Crosslinking

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the photoinitiator Irgacure 2959 (I2959) for hydrogel crosslinking. This document covers critical parameters, including concentration optimization, effects on hydrogel properties, and detailed experimental protocols to ensure reproducible and effective results in research and development.

Introduction to Irgacure 2959

Irgacure 2959 (1-[4-(2-hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one) is a widely used Type I photoinitiator for radical polymerization.[1] Upon exposure to ultraviolet (UV) light, typically at a wavelength of 365 nm, it cleaves into two free radicals that initiate the crosslinking of monomer or polymer chains containing photoreactive groups, such as methacrylates or acrylates.[1][2] Its moderate water solubility and relatively low cytotoxicity at optimal concentrations make it a popular choice for the fabrication of hydrogels in biomedical applications, including 3D cell culture, tissue engineering, and drug delivery.[2][3][4]

Optimizing I2959 Concentration

The concentration of I2959 is a critical parameter that significantly influences the physicochemical properties of the resulting hydrogel and the viability of encapsulated cells. The optimal concentration is a balance between achieving efficient crosslinking and minimizing cytotoxic effects.

Impact on Mechanical Properties

Higher concentrations of I2959 generally lead to increased crosslinking density, resulting in hydrogels with higher mechanical stiffness. This is reflected in increased compressive modulus, Young's modulus, and storage modulus. However, an excessively high concentration may not lead to a further significant increase in mechanical properties and can even have detrimental effects.

Table 1: Effect of I2959 Concentration on Hydrogel Mechanical Properties

| Hydrogel Material | I2959 Concentration (% w/v) | Change in Mechanical Property | Reference |

| Gelatin Methacryloyl (GelMA) | 0.1% to 0.5% | Elastic modulus increased from 7 to 10 kPa.[2] | [2] |

| Methacrylated Collagen (CMA) | 0.02% vs. 0.1% | Increasing concentration significantly improved compressive modulus.[5] | [5] |

| Polyacrylamide (PAA) | Not specified | Increasing photoinitiator concentration can affect physical properties. | [6] |

| PEG-Fibrinogen (PF) | 0.01% - 0.5% | Maximum shear storage modulus (G'plateau) was achieved at 0.025% w/v, with no significant difference between 0.025%, 0.05%, and 0.1% w/v.[7] | [7] |

Impact on Swelling and Degradation

Crosslinking density, influenced by I2959 concentration, also affects the hydrogel's swelling behavior and degradation rate. Higher crosslinking density typically results in a lower swelling ratio and a slower degradation rate.

Table 2: Effect of I2959 Concentration on Swelling and Degradation

| Hydrogel Material | I2959 Concentration (% w/v) | Effect | Reference |

| Methacrylated Collagen (CMA) | 0.02% and 0.1% | Photochemical crosslinking with I2959 resulted in a significant decrease in swelling ratio at both concentrations.[5] | [5] |

| Methacrylated Collagen (CMA) | 0.1% | Hydrogels crosslinked with 0.1% I2959 took significantly longer to degrade compared to those with a different photoinitiator (VA086).[5] | [5] |

| Chitosan-Alginate | 0%, 1%, 2%, 3%, 4% | Addition of 4% I2959 reduced the degree of swelling.[3][8] | [3][8] |

Impact on Cell Viability

The free radicals generated by I2959 during photopolymerization can be cytotoxic.[5] Therefore, for applications involving cell encapsulation, it is crucial to use the lowest effective concentration of I2959 and optimize the UV exposure time to maintain high cell viability.

Table 3: Effect of I2959 Concentration on Cell Viability

| Cell Type | I2959 Concentration (% w/v) | Outcome | Reference |

| Human Aortic Smooth Muscle Cells (HASMCs) | < 0.02% | No significant decrease in cell survival.[9] | [9] |

| Human Aortic Smooth Muscle Cells (HASMCs) | > 0.02% | Cytotoxicity increased with increasing concentration, significantly affecting cell survival.[9] | [9] |

| Saos-2 cells in CMA hydrogels | 0.1% | Lower cell viability compared to another photoinitiator (VA086).[5] | [5] |

| General | Not specified | Free radicals generated from I2959 have been reported to be highly cytotoxic.[5] | [5] |

Experimental Protocols

Preparation of I2959 Stock Solution

Materials:

-

Irgacure 2959 powder

-

Solvent:

-

Sterile conical tubes or vials (wrapped in aluminum foil to protect from light)

-

Vortex mixer

-

Water bath (optional, for enhancing dissolution)

-

Sterile syringe filter (0.22 µm) for sterilization

Protocol:

-

Determine the desired stock concentration. A common stock concentration is 1% (w/v) in an organic solvent or a saturated solution in an aqueous buffer.

-

Weigh the required amount of I2959 powder in a sterile weighing boat inside a laminar flow hood for sterile applications.

-

Transfer the powder to a light-protected sterile tube.

-

Add the chosen solvent to the tube.

-

Dissolve the powder by vortexing. If using an aqueous solvent, gentle warming in a water bath at 40-60°C for 20-30 minutes can aid dissolution.[12][13]

-

For sterile applications, filter the I2959 solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.

-

Store the stock solution at 4°C and protected from light. The solution is typically stable for up to 2 weeks.[10][12]

Protocol for Hydrogel Crosslinking

Materials:

-

Hydrogel precursor solution (e.g., GelMA, PEGDA)

-

I2959 stock solution

-

UV light source (365 nm)

-

Molds for hydrogel casting

-

For cell-laden hydrogels: Suspension of cells in a suitable medium

Protocol:

-

Prepare the hydrogel precursor solution at the desired concentration according to the specific polymer protocol. If the precursor is a solid, dissolve it in a suitable buffer (e.g., PBS).

-

Add the I2959 stock solution to the hydrogel precursor solution to achieve the final desired concentration (e.g., 0.05%, 0.1%, 0.5% w/v). Mix thoroughly but gently to avoid introducing air bubbles. For cell-laden gels, this step should be performed immediately before adding the cells.

-

(For cell-laden hydrogels) Gently mix the cell suspension with the hydrogel precursor/I2959 solution. Ensure the cells are evenly distributed.

-

Pipette the final solution into molds of the desired shape and size.

-

Expose the molds to UV light (365 nm) . The exposure time and light intensity will depend on the I2959 concentration, the hydrogel precursor type and concentration, and the volume of the solution.[1] This step requires optimization for each specific system.

-

After crosslinking, the hydrogels can be removed from the molds and washed with sterile PBS or cell culture medium to remove any unreacted components.

Visualizing Key Processes

Photo-initiation and Crosslinking Pathway

The following diagram illustrates the mechanism of photo-initiation by Irgacure 2959 and the subsequent crosslinking of polymer chains.

Experimental Workflow for Hydrogel Fabrication

This diagram outlines the general workflow for preparing and crosslinking a hydrogel using Irgacure 2959.

Conclusion

The concentration of Irgacure 2959 is a pivotal parameter in the design and fabrication of photocrosslinked hydrogels. A careful optimization of its concentration is necessary to achieve the desired mechanical properties and swelling behavior while ensuring high cell viability for biomedical applications. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals working on the development of hydrogel-based systems. It is recommended to perform a systematic investigation to determine the optimal I2959 concentration and UV exposure conditions for each specific hydrogel system and application.[5]

References

- 1. Pulsed Laser Photo-Crosslinking of Gelatin Methacryloyl Hydrogels for the Controlled Delivery of Chlorpromazine to Combat Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Optimization of Irgacure® 2959 Concentration as Photo-Initiator on Chitosan-Alginate Based Hydrogel for Colon Tissue Sealant [ijtech.eng.ui.ac.id]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellink.com [cellink.com]

- 11. researchgate.net [researchgate.net]

- 12. foldink.bio [foldink.bio]

- 13. okasciences.com [okasciences.com]

Application Notes and Protocols for Dissolving I2959 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Irgacure 2959 (I2959) is a widely utilized photoinitiator in cell culture applications, primarily for the photopolymerization of hydrogels in 3D cell culture and tissue engineering.[1][2] Its utility stems from its efficiency in initiating radical polymerization upon exposure to ultraviolet (UV) light, typically at a wavelength of 365 nm.[2][3][4][5] However, proper preparation of I2959 solutions is critical to ensure experimental success and minimize cytotoxicity. These application notes provide a detailed protocol for dissolving and sterilizing I2959 for use in cell culture, along with data on solvent selection and potential cytotoxic effects.

Data Presentation

Table 1: Solvent Comparison for Dissolving I2959

| Solvent | Advantages | Disadvantages | Recommended Final Concentration in Media |

| Methanol | High solubility for I2959.[3][4][6] | Can be toxic to cells.[7][8] | Keep as low as possible; dependent on cell line tolerance.[7] |

| Dimethyl Sulfoxide (DMSO) | Generally considered less cytotoxic than methanol.[7] Good solvent for a wide range of compounds.[7][8] | Cytotoxicity can vary with cell type and concentration. | Typically <0.5% (v/v), but should be empirically determined for the specific cell line.[7] |

| Ethanol | Can dissolve some photoinitiators and is generally less toxic than methanol.[7] | Cytotoxicity is cell type and concentration-dependent.[7] Can sometimes act as a radical scavenger.[8] | Must be tested for the specific cell line.[7] |

| Phosphate-Buffered Saline (PBS) | Non-cytotoxic and biocompatible.[7] | I2959 has low solubility in aqueous solutions like PBS.[7][9] Warming can aid dissolution.[5][9] | Limited by solubility. |

Table 2: I2959 Concentration and Cytotoxicity

| Cell Line | I2959 Concentration (% w/v) | UV Exposure | Observation |

| Saos-2 | 0.02% | Increase in UV exposure time | Decreased cell viability.[1] |

| Saos-2 | 0.1% | Not specified | Highly cytotoxic, with barely any viable cells observed.[1] |

| Human Aortic Smooth Muscle Cells (HASMCs) | 0.01% | Not specified | No significant decrease in cell survival.[10] |

| Human Aortic Smooth Muscle Cells (HASMCs) | >0.02% | Not specified | Statistically significant decrease in relative cell survival.[10] |

| Human Aortic Smooth Muscle Cells (HASMCs) | 0.16% | Not specified | Relative cell survival decreased to 0.25 ± 0.01.[10] |

| HN4 | ≤ 0.1% (≤ 1 mg/ml) | 30 min | Cells can tolerate this concentration.[11] |

| General | Not specified | Not specified | Faster dividing cell lines may be more sensitive to photoinitiator-induced cell death.[12] |

Experimental Protocols

Protocol 1: Preparation of a Sterile I2959 Stock Solution

This protocol describes the preparation of a 10% (w/v) I2959 stock solution in methanol, a common solvent for this photoinitiator.

Materials:

-

Irgacure 2959 powder

-

Anhydrous methanol

-

Sterile, light-protected conical tube (e.g., wrapped in aluminum foil)

-

Sterile 0.2 µm syringe filter

-

Sterile syringe

-

Vortex mixer

-

Water bath (optional)

Method:

-

Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of I2959 powder. For a 10% (w/v) solution, this would be 100 mg of I2959 for every 1 ml of methanol.

-

Dissolving: Add the I2959 powder to the light-protected conical tube. Add the appropriate volume of methanol.

-

Mixing: Vortex the solution until the I2959 is completely dissolved. If dissolution is slow, the solution can be placed in a warm water bath (40-60°C) for a short period (e.g., 20 minutes) to aid dissolution.[5][9]

-

Sterilization: Draw the I2959 solution into a sterile syringe. Attach a sterile 0.2 µm syringe filter to the syringe.

-

Filtration: Filter the solution into a new sterile, light-protected container. This step is crucial for removing any potential microbial contamination.[3][4][10]

-

Storage: Store the sterile I2959 stock solution at 2-8°C, protected from light.[3][4] The solubilized photoinitiator is typically stable for up to two weeks.[3][4]

Protocol 2: Preparation of I2959 Working Solution for Cell-Laden Hydrogels

This protocol outlines the dilution of the sterile I2959 stock solution into a hydrogel precursor solution for cell encapsulation.

Materials:

-

Sterile I2959 stock solution (from Protocol 1)

-

Sterile hydrogel precursor solution (e.g., methacrylated gelatin, PEGDA)

-

Sterile cell suspension in culture medium

-

Sterile pipette and tips

Method:

-

Pre-warm Solutions: Warm the hydrogel precursor solution and cell culture medium to 37°C.

-

Calculate Dilution: Determine the final desired concentration of I2959 in the hydrogel solution (e.g., 0.05% w/v). Calculate the volume of the I2959 stock solution needed to achieve this concentration in the final volume of the hydrogel precursor.

-

Mixing: In a sterile tube, combine the hydrogel precursor solution and the calculated volume of the I2959 stock solution. Mix gently but thoroughly by pipetting.

-

Cell Encapsulation: Add the cell suspension to the I2959-containing hydrogel precursor solution. Again, mix gently to ensure a homogenous cell distribution while minimizing shear stress on the cells.

-

Photopolymerization: The cell-laden hydrogel solution is now ready for photopolymerization according to your specific experimental setup, typically using UV light at 365 nm.

Mandatory Visualization

References

- 1. Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adbioink.com [adbioink.com]

- 3. Advanced BioMatrix - Irgacure 2959 (365nm) #5200 [advancedbiomatrix.com]

- 4. cellink.com [cellink.com]

- 5. okasciences.com [okasciences.com]

- 6. Advanced Biomatrix Irgacure 2959 Photoinitiator 5 grams non-sterile, Quantity: | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bjhswn.com [bjhswn.com]

- 10. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 12. Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: I2959 in Methacrylated Hyaluronic Acid (MeHA) Hydrogels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methacrylated hyaluronic acid (MeHA) hydrogels are extensively utilized in a variety of biomedical fields, including tissue engineering, regenerative medicine, drug delivery, and as 3D in vitro models for cancer research.[1] The photocrosslinking of MeHA, facilitated by a photoinitiator such as Irgacure 2959 (I2959), enables the formation of hydrogels with tunable physicochemical properties. This allows for the creation of environments that can mimic the native extracellular matrix (ECM). This document provides detailed application notes and protocols for the use of I2959 in the preparation and characterization of MeHA hydrogels, offering a guide for researchers in the field.

Data Presentation

The following tables summarize quantitative data on how various parameters influence the properties of MeHA hydrogels crosslinked with Irgacure 2959.

Table 1: Effect of MeHA Concentration and UV Exposure Time on Elastic Modulus

| MeHA Concentration (% w/v) | UV Exposure Time (min) | Elastic Modulus (kPa) | Reference |

| 1 | 1 | ~10 | [2] |

| 1 | 2 | ~20 | [2] |

| 3 | 1 | ~30 | [2] |

| 3 | 2 | ~70 | [2] |

Table 2: Effect of Irgacure 2959 Concentration on Hydrogel Properties

| Hydrogel System | I2959 Concentration (% w/v) | Property Measured | Observation | Reference |

| Chitosan-Carrageenan | 0, 1, 2, 3, 4 | Swelling Ratio | No significant effect observed. | [3] |

| Chitosan-Alginate | 4 | Swelling Degree | Swelling was reduced with an increased I2959 concentration. | [4] |